An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Key Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide to 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A Key Intermediate in Kinase Inhibitor Synthesis
This guide provides a comprehensive technical overview of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline, a pivotal intermediate in the synthesis of several targeted cancer therapeutics. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical and physical properties, provides a detailed synthesis protocol, elucidates its reaction mechanism, and explores its critical role in the production of prominent kinase inhibitors.
Introduction: The Quinazoline Scaffold in Oncology
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous bioactive compounds.[1] Their significance is particularly pronounced in oncology, where the 4-anilinoquinazoline scaffold has been successfully exploited to develop potent and selective tyrosine kinase inhibitors (TKIs).[2] These drugs have revolutionized the treatment of various cancers by targeting the adenosine triphosphate (ATP) binding site of epidermal growth factor receptor (EGFR) and other kinases, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[1][2]
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline (CAS No: 183322-21-6) emerges as a crucial building block in the synthesis of these life-saving medications.[3] Its strategic design, featuring a reactive chlorine atom at the 4-position, facilitates the key nucleophilic aromatic substitution (SNAr) reaction required to introduce the desired aniline moiety. The bis-(2-chloroethoxy) groups at the 6 and 7-positions are also critical, often serving as precursors for further functionalization to enhance the drug's pharmacokinetic and pharmacodynamic properties. This guide will provide an in-depth exploration of this vital synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is paramount for its effective use in synthesis.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C12H11Cl3N2O2 | [2] |
| Molecular Weight | 321.59 g/mol | [2] |
| Appearance | White to off-white powder | [4] |
| Melting Point | Not explicitly available; likely a solid at room temperature. | |
| Boiling Point | 455.8°C at 760 mmHg (Predicted) | [5] |
| Flash Point | 229.5°C (Predicted) | [5] |
| Solubility | Poor solubility in water. Soluble in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). | [3] |
Spectroscopic Data (Predicted)
1H NMR (400 MHz, CDCl3):
-
δ 8.8-8.9 ppm (s, 1H): H-2 proton of the quinazoline ring.
-
δ 7.3-7.5 ppm (s, 2H): H-5 and H-8 protons of the quinazoline ring.
-
δ 4.3-4.5 ppm (t, 4H): Methylene protons (-O-CH2 -CH2-Cl) adjacent to the oxygen atoms.
-
δ 3.8-4.0 ppm (t, 4H): Methylene protons (-O-CH2-CH2 -Cl) adjacent to the chlorine atoms.
13C NMR (100 MHz, CDCl3):
-
δ ~160 ppm: C-4 carbon of the quinazoline ring (attached to Cl).
-
δ ~155 ppm: C-2 carbon of the quinazoline ring.
-
δ ~150 ppm: C-6 and C-7 carbons of the quinazoline ring (attached to the ether linkages).
-
δ ~145 ppm: C-8a carbon of the quinazoline ring.
-
δ ~120 ppm: C-5 and C-8 carbons of the quinazoline ring.
-
δ ~110 ppm: C-4a carbon of the quinazoline ring.
-
δ ~70 ppm: Methylene carbons (-O-CH2 -CH2-Cl).
-
δ ~42 ppm: Methylene carbons (-O-CH2-CH2 -Cl).
Mass Spectrometry (MS):
-
[M+H]+: 322.0, 324.0, 326.0 (isotopic pattern due to three chlorine atoms).
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is typically achieved through the chlorination of its precursor, 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one. The following protocol is adapted from established procedures for similar quinazoline derivatives.[2]
Synthesis Workflow
Caption: Synthetic workflow for 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline.
Detailed Experimental Procedure
Materials:
-
6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl2) or Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of 6,7-bis-(2-chloroethoxy)quinazolin-4(3H)-one in a suitable solvent such as toluene or neat thionyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add an excess of the chlorinating agent (thionyl chloride or phosphorus oxychloride) at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess chlorinating agent under reduced pressure.
-
Azeotrope the residue with toluene to ensure complete removal of the chlorinating agent.
-
Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to obtain a white to off-white solid.
Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by 1H NMR, 13C NMR, and Mass Spectrometry, comparing the obtained data with the predicted values.
Reactivity and Mechanism: The SNAr Reaction
The synthetic utility of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline lies in the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr).[3][7] This reactivity is attributed to the electron-withdrawing nature of the quinazoline ring system, which stabilizes the intermediate Meisenheimer complex.[7]
The SNAr Mechanism
The reaction with an amine nucleophile, such as a substituted aniline, proceeds via a two-step addition-elimination mechanism.[3][7]
Caption: The two-step SNAr mechanism for the reaction of 4-chloroquinazoline.
Step 1: Nucleophilic Attack (Rate-Determining Step) The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient C-4 carbon of the quinazoline ring.[7] This results in the formation of a zwitterionic tetrahedral intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the electron-withdrawing quinazoline ring system, which stabilizes this intermediate.
Step 2: Elimination of the Leaving Group The aromaticity of the quinazoline ring is restored by the rapid expulsion of the chloride ion (a good leaving group), followed by deprotonation of the nitrogen atom to yield the final 4-anilinoquinazoline product.[7]
Applications in Drug Development
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a key precursor in the synthesis of several clinically important tyrosine kinase inhibitors.
Synthesis of Erlotinib
Erlotinib (Tarceva®) is an EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[8] The synthesis of Erlotinib involves the SNAr reaction between 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline and 3-ethynylaniline.
Caption: Synthesis of Erlotinib from 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline.
Potential in the Synthesis of Other Kinase Inhibitors
The versatile reactivity of 4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline makes it a valuable intermediate for the synthesis of other kinase inhibitors, such as Gefitinib (Iressa®) and Lapatinib (Tykerb®), which also feature the 4-anilinoquinazoline core.[2][9] The synthesis strategies for these drugs also hinge on the crucial SNAr reaction with the appropriate substituted aniline.
Conclusion
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline is a high-value intermediate in pharmaceutical synthesis, particularly in the development of targeted cancer therapies. Its well-defined reactivity, centered on the nucleophilic aromatic substitution at the 4-position, allows for the efficient construction of the 4-anilinoquinazoline scaffold, which is central to the biological activity of numerous EGFR tyrosine kinase inhibitors. This guide has provided a detailed technical overview of its properties, synthesis, and applications, underscoring its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding and application of the principles outlined herein are essential for the successful and efficient synthesis of the next generation of kinase inhibitors.
References
-
Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]
- Singh, M., & Singh, J. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Journal of Chemical and Pharmaceutical Research, 4(1), 363-368.
-
Knesl, P., Röseling, D., & Jordis, U. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. [Link]
- Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. RSC Advances, 6(82), 78945-78948.
-
Global Substance Registration System. 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE. [Link]
-
Sánchez, B., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
Quiroga, J., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5978. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Susilawati, Y., et al. (2021). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 23(1), 1-10.
- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
-
de Oliveira, R. B., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2586-2595. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester... [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]
-
LookChem. (n.d.). 4-chloro-6,7-bis(2-chloroethoxy)quinazoline CAS NO.183322-21-6. [Link]
- Google Patents. (n.d.). WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts.
-
PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
